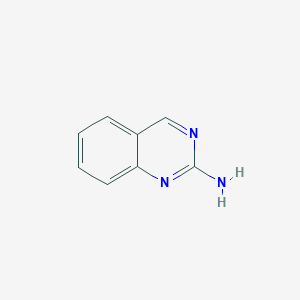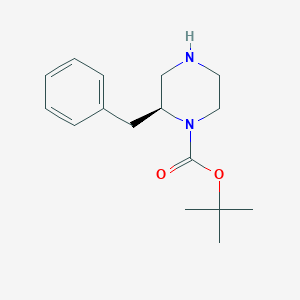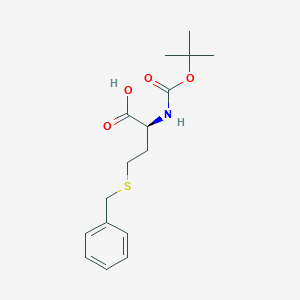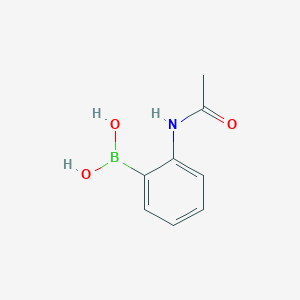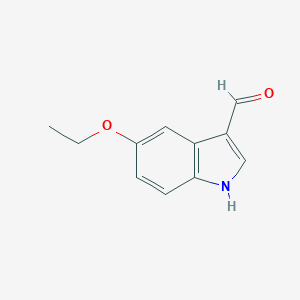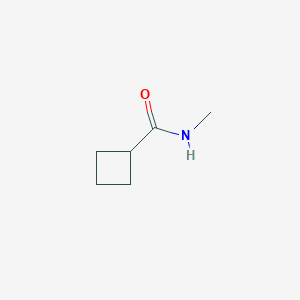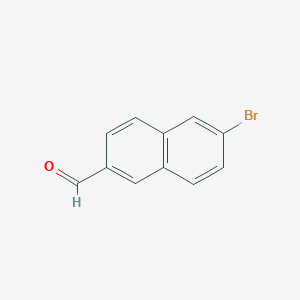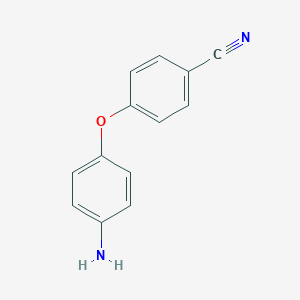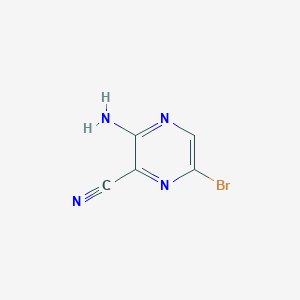![molecular formula C8H9NO2 B112153 Benzo[d][1,3]dioxol-4-ylmethanamine CAS No. 182634-34-0](/img/structure/B112153.png)
Benzo[d][1,3]dioxol-4-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d][1,3]dioxol-4-ylmethanamine is a chemical compound with the molecular formula C8H9NO2 . It is also known by other names such as 2H-1,3-benzodioxol-4-ylmethanamine and 1,3-Benzodioxole-4-methanamine .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis
The molecular structure of Benzo[d][1,3]dioxol-4-ylmethanamine includes 11 heavy atoms . The InChI representation of the molecule isInChI=1S/C8H9NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5,9H2 . Chemical Reactions Analysis
While specific chemical reactions involving Benzo[d][1,3]dioxol-4-ylmethanamine are not detailed in the search results, the compound has been used in the synthesis of novel organoselenium compounds and anticancer agents .Physical And Chemical Properties Analysis
Benzo[d][1,3]dioxol-4-ylmethanamine has a molecular weight of 151.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 151.063328530 g/mol .Applications De Recherche Scientifique
Pharmacological Potential of Benzoxaborole Derivatives
Benzoxaborole compounds, similar in their heterocyclic nature to benzo[d][1,3]dioxol-4-ylmethanamine, have found significant applications in medicinal chemistry due to their unique physicochemical and drug-like properties. Two derivatives are clinically used for treating onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others undergoing clinical trials. These compounds target enzymes critical in the life cycle of pathogens (fungal, protozoan, bacterial, viral) and the human enzyme phosphodiesterase 4, indicating a broad spectrum of potential pharmacological applications (Nocentini, Supuran, & Winum, 2018).
Antimicrobial Applications of Benzoxazinoids
Benzoxazinoids, including benzoxazinones and benzoxazolinones, exhibit roles in plant defense against microbiological threats, suggesting potential as antimicrobial scaffolds. The 1,4-benzoxazin-3-one backbone specifically has been explored for designing new antimicrobial compounds, demonstrating potent activity against pathogenic fungi and bacteria. This highlights the structural versatility and potential of related heterocyclic compounds in antimicrobial research (de Bruijn, Gruppen, & Vincken, 2018).
Synthetic and Pharmacological Applications
The synthesis and chemical transformations of benzoxathiin derivatives, including those with a sultone core like 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, have been explored for their potential in creating new molecular systems with pharmacological properties. Although the studies are limited, the structural similarity to coumarin suggests potential anticoagulant, antimicrobial, and antitumor properties, warranting further exploration in the context of compounds like benzo[d][1,3]dioxol-4-ylmethanamine (Hryhoriv, Lega, & Shemchuk, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-benzodioxol-4-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCKVGRNOPBKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600120 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-4-ylmethanamine | |
CAS RN |
182634-34-0 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,3-benzodioxol-4-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


